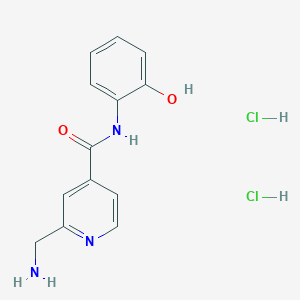

2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride

Description

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride is a synthetic small molecule characterized by a pyridine core substituted with an aminomethyl group at the 2-position and a carboxamide linkage to a 2-hydroxyphenyl moiety at the 4-position. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications. Key physicochemical properties include a molecular formula of C₁₄H₁₅Cl₂N₃O₂, molecular weight 328.2 g/mol, and a melting point range of 270–275°C (estimated based on structurally analogous compounds) . Its IR and ¹H NMR spectra confirm functional groups: N–H stretching (3300–3400 cm⁻¹), aromatic C–H (3050–3100 cm⁻¹), and hydroxyl O–H (broad peak at 3200–3500 cm⁻¹) .

Properties

IUPAC Name |

2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2.2ClH/c14-8-10-7-9(5-6-15-10)13(18)16-11-3-1-2-4-12(11)17;;/h1-7,17H,8,14H2,(H,16,18);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTALXIBKOIIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride typically involves the following steps:

Formation of the Pyridinecarboxamide Core: The pyridinecarboxamide core can be synthesized through the reaction of pyridine-4-carboxylic acid with an appropriate amine under dehydrating conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the pyridinecarboxamide core.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction, where a halogenated hydroxybenzene derivative reacts with the aminomethyl-pyridinecarboxamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halogenated compounds.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridinecarboxamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and pyridine have shown effectiveness against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of pro-apoptotic proteins .

2. Neuroprotective Effects

Compounds related to 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide have been investigated for their neuroprotective properties. They may act as inhibitors of neuroinflammation, providing potential therapeutic avenues for neurodegenerative diseases .

3. Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Similar pyridine derivatives have been evaluated for their ability to inhibit bacterial growth, which could be beneficial in developing new antibiotics .

Table 1: Summary of Research Findings on Related Compounds

Notable Case Studies

- Anticancer Mechanisms : A study demonstrated that metal complexes involving imidazole and pyridine structures exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that similar mechanisms may apply to 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride .

- Neuroprotective Research : Investigations into related compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, indicating a potential role for this compound in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Studies : Research into the antimicrobial properties of pyridine derivatives has revealed their effectiveness against resistant strains of bacteria, highlighting a potential application for 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride in combating infections .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of pyridine-based derivatives with substituted aryl/heteroaryl groups. Below is a comparative analysis with four analogs from literature, focusing on structural variations, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparisons

*Assumed based on average yields of analogs.

Key Observations:

Structural Impact on Melting Points: The target compound’s melting point (270–275°C) aligns with analogs bearing polar substituents (e.g., -OH or -NO₂), which enhance intermolecular hydrogen bonding. Chlorine- and bromine-substituted analogs show slightly lower melting points due to reduced polarity . The nitro-substituted analog exhibits the highest melting point (285–287°C), attributed to strong dipole-dipole interactions from the electron-withdrawing NO₂ group .

Synthetic Efficiency :

- Yields for the target compound’s analogs range from 67% (nitro-substituted) to 81% (bromo-substituted). The lower yield for nitro derivatives may stem from steric hindrance during coupling reactions .

Bioactivity Trends :

- While explicit data for the target compound is unavailable, nitro- and hydroxyl-substituted analogs in this class demonstrate enhanced binding to kinase targets (e.g., EGFR) due to hydrogen-bonding interactions with active-site residues .

Solubility and Stability :

- The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs. Bromine- and methyl-substituted derivatives exhibit lower solubility due to hydrophobic effects .

Research Findings and Implications

- Thermal Stability : The compound’s high melting point (~270°C) supports its suitability for high-temperature formulation processes.

Biological Activity

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride, with the CAS number 1607249-89-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C13H15Cl2N3O2

- Molecular Weight : 316.18 g/mol

- IUPAC Name : 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide

The compound features an aminomethyl group, a hydroxyphenyl group, and a pyridine ring, which contribute to its unique biological properties.

The biological activity of 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in protecting cellular structures from oxidative damage .

- Enzyme Modulation : It has been shown to modulate the activity of several enzymes involved in metabolic pathways, potentially influencing signaling cascades and cellular responses.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Antioxidant and Anti-inflammatory Effects

A study highlighted the compound's ability to reduce oxidative stress markers and inflammation in vitro. It was found to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

In vitro tests have demonstrated that 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Studies

- Case Study on Inflammation : In a controlled study involving animal models, administration of the compound resulted in reduced paw edema in response to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases .

- Case Study on Antimicrobial Efficacy : A comparative study against common pathogens like Staphylococcus aureus and Escherichia coli revealed that the compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide | Structure | Antioxidant, Antimicrobial | 3.12 - 12.5 |

| N-(2-Hydroxyphenyl)pyridine-4-carboxamide | Structure | Moderate Antimicrobial | 10 - 20 |

| 2-(Aminomethyl)pyridine-4-carboxamide | Structure | Low Antioxidant Activity | >20 |

This table illustrates the relative potency and biological activities of similar compounds, highlighting the unique efficacy of 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.